molecular formula C18H13ClN4O B5548583 5-(3-CHLOROPHENYL)-6-METHYL-1-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE

5-(3-CHLOROPHENYL)-6-METHYL-1-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE

Cat. No.: B5548583
M. Wt: 336.8 g/mol
InChI Key: UKTKKTVGDZERNW-UHFFFAOYSA-N
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Description

5-(3-CHLOROPHENYL)-6-METHYL-1-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE is a useful research compound. Its molecular formula is C18H13ClN4O and its molecular weight is 336.8 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(3-chlorophenyl)-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is 336.0777887 g/mol and the complexity rating of the compound is 519. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Anticancer Activity

Compounds related to 5-(3-chlorophenyl)-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one have been synthesized and evaluated for their antimicrobial and anticancer properties. A series of these compounds demonstrated significant activity against various microbial strains and exhibited higher anticancer activity than doxorubicin, a reference drug. This suggests their potential as effective antimicrobial and anticancer agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Adenosine Receptor Affinity

Another study focused on the synthesis of pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine, exploring their affinity for A1 adenosine receptors. These compounds, especially those with a 3-chlorophenyl group, showed promising activity, suggesting potential applications in neurological disorders or diseases where adenosine receptor modulation is beneficial (Harden, Quinn, & Scammells, 1991).

Anti-inflammatory Properties

Further research into pyrazolo[3,4-d]pyrimidine derivatives indicated their potential as nonsteroidal anti-inflammatory drugs (NSAIDs) without the common side effect of ulcerogenic activity. One compound, in particular, demonstrated high anti-inflammatory activity with a better therapeutic index than traditional NSAIDs, pointing towards safer alternatives for inflammation management (Auzzi et al., 1983).

Antimicrobial Agents

Innovative approaches to developing antimicrobial agents involved the synthesis of pyrazolopyranopyrimidinones and pyrazolopyranooxazinones, with several derivatives showing potent activity. This highlights the versatility of pyrazolo[3,4-d]pyrimidine derivatives in addressing microbial resistance and the need for new antimicrobial compounds (El-ziaty et al., 2016).

Corrosion Inhibition

Additionally, some derivatives of 5-(3-chlorophenyl)-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one have been studied for their corrosion inhibition properties, particularly on C-steel surfaces in acidic conditions. These compounds exhibited promising results, suggesting their utility in protecting industrial materials from corrosion, thereby extending their lifecycle and reducing maintenance costs (Abdel Hameed et al., 2020).

Mechanism of Action

While the specific mechanism of action for this compound is not known, many pyrazolo[3,4-d]pyrimidin-4-ones are known to exhibit inhibitory activity against various enzymes. For example, some derivatives have been found to inhibit CDK2, a protein kinase involved in cell cycle regulation .

Future Directions

The pyrazolo[3,4-d]pyrimidin-4-one class of compounds has shown promise in various areas of medicinal chemistry, including as potential inhibitors of CDK2 . Future research could explore the synthesis of new derivatives and their biological activities.

Properties

IUPAC Name

5-(3-chlorophenyl)-6-methyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4O/c1-12-21-17-16(11-20-23(17)14-7-3-2-4-8-14)18(24)22(12)15-9-5-6-13(19)10-15/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTKKTVGDZERNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C3=CC=CC=C3)C(=O)N1C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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